molecular formula C8H9ClO B1347307 2-Chloro-3,4-dimethylphenol CAS No. 10283-15-5

2-Chloro-3,4-dimethylphenol

Cat. No. B1347307
CAS RN: 10283-15-5
M. Wt: 156.61 g/mol
InChI Key: LOAXBLCSZPWRHC-UHFFFAOYSA-N
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Scientific Research Applications

Advanced Oxidation Processes

The compound 2-Chloro-3,4-dimethylphenol, also known as PCMX, is used in advanced oxidation processes. Research by Li et al. (2020) investigated the degradation of PCMX using UV and UV/persulfate (UV/PS) processes. They explored the kinetic model, reactive oxidant species (ROS) concentration, and potential toxicity in aquatic environments. Their findings contribute to understanding the behavior and impact of PCMX in water treatment scenarios (Li et al., 2020).

Antibacterial Properties

The antibacterial properties of 2-Chloro-3,4-dimethylphenol derivatives were studied by Zaooli et al. (2019). They synthesized various derivatives using the Suzuki reaction and evaluated their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli. This research highlights the potential medical applications of these compounds in combating bacterial infections (Zaooli et al., 2019).

Environmental Toxicity and Biodegradability

The environmental impact and biodegradability of substituted phenols, including 2-Chloro-3,4-dimethylphenol, have been a subject of study. O'Connor and Young (1989) assessed the anaerobic biodegradability and toxicity of these compounds under methanogenic conditions. Their research provides insights into the environmental fate of such substances and their potential hazards (O'Connor & Young, 1989).

Photocatalytic Degradation

The photocatalytic degradation of 2-Chloro-3,4-dimethylphenol and its isomers has been studied by Terzian and Serpone (1995). They explored the mineralization of these compounds using illuminated titanium dioxide in oxygenatedaqueous media. This study is significant for understanding the removal of hazardous compounds from the environment, particularly in the context of water treatment and purification processes (Terzian & Serpone, 1995).

Catalysis and Polymerization

Investigations into the use of 2-Chloro-3,4-dimethylphenol in catalysis and polymerization have been conducted. For instance, Kim et al. (2018) studied highly active catalyst systems for polymerizing 2,6-dimethylphenol, which is closely related to 2-Chloro-3,4-dimethylphenol. Their research provides valuable insights into the synthesis of polymers and the efficiency of various catalyst systems (Kim et al., 2018).

Environmental Remediation

The compound's role in environmental remediation, specifically in the degradation of aromatic organic pollutants, has been studied. Goskonda et al. (2002) examined the use of ultrasound to mineralize chlorophenols, including 4-chloro-3,5-dimethylphenol. This study contributes to our understanding of sonochemical processes in treating contaminated water and reducing environmental pollution (Goskonda et al., 2002).

Safety And Hazards

2-Chloro-3,4-dimethylphenol is classified as a flammable solid. It is also classified as acutely toxic, both orally and through skin contact. It can cause damage to organs through prolonged or repeated exposure6. It is very toxic to aquatic life6.


Future Directions

The future directions for 2-Chloro-3,4-dimethylphenol are not clearly defined in the search results. However, given its properties and uses, it may continue to be used in various industrial and chemical processes2.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

2-chloro-3,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAXBLCSZPWRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289522
Record name 2-Chloro-3,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethylphenol

CAS RN

10283-15-5
Record name 2-Chloro-3,4-dimethylphenol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,4-dimethylphenol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KE BERGQUIST, A NILSSON… - … SERIES B-ORGANIC …, 1982 - actachemscand.org
The chlorination of p-cresol (la), 2, 4-dimethylphenol {lb), 3, 4-dimethylphenol (lc), 2, 4, 5-trimethylphenol (Id), 2, 4, 6-trimethylphenol (le) and the various possible mono-and dichloro …
Number of citations: 5 actachemscand.org
PBD de la Mare, BNB Hannan… - Journal of the Chemical …, 1976 - pubs.rsc.org
The rates and products of reaction of 4-methylphenyl acetate, 3,4- and 2,6-dimethylphenyl acetate, and 2,3,5,6-tetramethylphenyl acetate with molecular chlorine in acetic acid have …
Number of citations: 3 pubs.rsc.org
S Li - 2020 - search.proquest.com
Organic compounds containing halogen are an important and useful class of intermediates that can be converted to other functionalities. This thesis describes our strategy in selective …
Number of citations: 2 search.proquest.com
YE Zevatskii, SS Lysova - Russian Journal of Organic Chemistry, 2009 - Springer
An empirical procedure was used to calculate 278 ionization constants of 271 organic compounds, including phenols, NH acids, benzoic acid derivatives, and mono- and dihydric …
Number of citations: 8 link.springer.com

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